molecular formula C8H13ClN2O B6220571 cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride CAS No. 2758006-53-8

cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride

Cat. No. B6220571
CAS RN: 2758006-53-8
M. Wt: 188.7
InChI Key:
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Description

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride, also known as CBM-HCl, is a small molecule organic compound that has been widely studied for its medicinal properties. CBM-HCl is a derivative of imidazole, a five-membered ring compound that is commonly found in nature. CBM-HCl has been studied for its potential to be used as an antifungal agent, an anti-inflammatory, and an anti-cancer agent. It has also been investigated for its ability to modulate the activity of certain enzymes involved in the regulation of cellular metabolism.

Scientific Research Applications

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride has been studied for its potential to be used as an antifungal agent, an anti-inflammatory, and an anti-cancer agent. It has been shown to be effective in the treatment of fungal infections such as Candida albicans and Aspergillus fumigatus. In addition, it has been shown to have anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory cytokines and reduce the production of nitric oxide. Finally, cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride has been investigated for its potential to be used as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is not fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in the regulation of cellular metabolism. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, it has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, it has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. It has also been found to have anti-fungal properties, as it has been shown to inhibit the growth of certain types of fungi. Finally, it has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride in laboratory experiments offers several advantages. First, it is relatively inexpensive and easy to synthesize. Second, it is a small molecule, making it easier to work with and manipulate. Finally, it has a wide range of potential applications, including antifungal, anti-inflammatory, and anti-cancer properties.
However, there are also some limitations to using cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride in laboratory experiments. First, the mechanism of action is not fully understood, making it difficult to predict the effects of the compound. Second, it is not approved for use in humans, so its safety and efficacy in humans is unknown. Finally, it is not widely available, making it difficult to obtain.

Future Directions

Given the potential of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride as an antifungal, anti-inflammatory, and anti-cancer agent, there are a number of potential future directions for research. First, further research is needed to better understand the mechanism of action of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride. Second, it is important to determine the safety and efficacy of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride in humans. Third, it would be beneficial to develop methods for synthesizing cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride in larger quantities and at lower costs. Finally, it would be useful to explore the potential of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride as a therapeutic agent for other diseases and conditions.

Synthesis Methods

The synthesis of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is a multi-step process that begins with the reaction of 2-amino-1H-imidazole with cyclobutanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the cyclobutyl(1H-imidazol-2-yl)methanol intermediate. This intermediate is then reacted with hydrochloric acid to form the cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride product. The yield of the synthesis process is usually between 80-90%, with a purity of 95-98%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride involves the reaction of cyclobutylmagnesium bromide with 1H-imidazole-2-carbaldehyde, followed by reduction of the resulting imidazole derivative with sodium borohydride and quenching with hydrochloric acid.", "Starting Materials": [ "Cyclobutylmagnesium bromide", "1H-imidazole-2-carbaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Add cyclobutylmagnesium bromide to a solution of 1H-imidazole-2-carbaldehyde in anhydrous ether at -78°C and stir for 2 hours.", "Warm the reaction mixture to room temperature and quench with saturated ammonium chloride solution.", "Extract the organic layer with ethyl acetate and dry over magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude imidazole derivative.", "Dissolve the crude imidazole derivative in methanol and add sodium borohydride.", "Stir the reaction mixture at room temperature for 2 hours.", "Quench the reaction with hydrochloric acid and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride." ] }

CAS RN

2758006-53-8

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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